molecular formula C16H24ClNO2 B13749035 3-(1-acetyl-3,3-dimethyl-2-benzofuran-1-yl)propyl-methylazanium;chloride CAS No. 22048-55-1

3-(1-acetyl-3,3-dimethyl-2-benzofuran-1-yl)propyl-methylazanium;chloride

Cat. No.: B13749035
CAS No.: 22048-55-1
M. Wt: 297.82 g/mol
InChI Key: IVHJCXDXRZDAHQ-UHFFFAOYSA-N
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Description

3-(1-acetyl-3,3-dimethyl-2-benzofuran-1-yl)propyl-methylazanium;chloride is a chemical compound with a complex structure that includes a benzofuran ring, an acetyl group, and a methylazanium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-acetyl-3,3-dimethyl-2-benzofuran-1-yl)propyl-methylazanium;chloride typically involves multiple steps, starting from the appropriate benzofuran precursor. The key steps include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving suitable starting materials.

    Introduction of the Acetyl Group: Acetylation reactions using acetic anhydride or acetyl chloride in the presence of a catalyst.

    Attachment of the Propyl-Methylazanium Moiety: This step involves the reaction of the benzofuran derivative with a propylamine derivative, followed by methylation using methyl iodide or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(1-acetyl-3,3-dimethyl-2-benzofuran-1-yl)propyl-methylazanium;chloride can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1-acetyl-3,3-dimethyl-2-benzofuran-1-yl)propyl-methylazanium;chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-acetyl-3,3-dimethyl-2-benzofuran-1-yl)propyl-methylazanium;chloride involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interaction with Receptors: Modulating receptor signaling pathways.

    Cellular Uptake: Affecting cellular processes through uptake and intracellular interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-acetyl-2-benzofuran-1-yl)propyl-methylazanium;chloride
  • 3-(1-acetyl-3,3-dimethyl-2-benzofuran-1-yl)propyl-ethylazanium;chloride

Uniqueness

3-(1-acetyl-3,3-dimethyl-2-benzofuran-1-yl)propyl-methylazanium;chloride is unique due to its specific structural features, such as the presence of both the acetyl and methylazanium groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

22048-55-1

Molecular Formula

C16H24ClNO2

Molecular Weight

297.82 g/mol

IUPAC Name

3-(1-acetyl-3,3-dimethyl-2-benzofuran-1-yl)propyl-methylazanium;chloride

InChI

InChI=1S/C16H23NO2.ClH/c1-12(18)16(10-7-11-17-4)14-9-6-5-8-13(14)15(2,3)19-16;/h5-6,8-9,17H,7,10-11H2,1-4H3;1H

InChI Key

IVHJCXDXRZDAHQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(C2=CC=CC=C2C(O1)(C)C)CCC[NH2+]C.[Cl-]

Origin of Product

United States

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